

physical and chemical properties of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3-Dibromo-5-iodobenzene*

Cat. No.: *B009818*

[Get Quote](#)

An In-depth Technical Guide to **1,3-Dibromo-5-iodobenzene**: Synthesis, Reactivity, and Applications

Introduction

1,3-Dibromo-5-iodobenzene is a trihalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the differential reactivity of its three halogen substituents—two bromine atoms and one iodine atom. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in many common transformations, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for the sequential and controlled introduction of various functionalities onto the benzene ring, making it an ideal scaffold for constructing complex, multi-substituted molecules. This guide provides a comprehensive overview of the core physical and chemical properties of **1,3-Dibromo-5-iodobenzene**, detailed protocols for its synthesis, an exploration of its key chemical reactions, and a discussion of its applications for researchers in synthetic chemistry and drug development.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for its effective application in research.

Nomenclature and Structure

- IUPAC Name: **1,3-dibromo-5-iodobenzene**[\[1\]](#)
- CAS Number: 19752-57-9[\[1\]](#)
- Molecular Formula: C₆H₃Br₂I[\[1\]](#)
- Canonical SMILES: C1=C(C=C(C=C1Br)I)Br[\[1\]](#)
- InChIKey: KARUMYWDGQTPFL-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

The structure consists of a benzene ring substituted at positions 1, 3, and 5 with two bromine atoms and one iodine atom, respectively.

Physical and Chemical Data

The key physicochemical properties of **1,3-Dibromo-5-iodobenzene** are summarized in the table below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Molecular Weight	361.80 g/mol	[1] [3] [4]
Monoisotopic Mass	359.76462 Da	[1] [3]
Appearance	White to light yellow or brown solid/crystals	[5]
Melting Point	121.0 to 125.0 °C	
Purity	>97-98% (typically assessed by GC or HPLC)	[2]
Storage	Room temperature, in a dry, dark, tightly sealed container	[2]

Spectral Data Interpretation

While raw spectra are instrument-dependent, the expected characteristics for **1,3-Dibromo-5-iodobenzene** are as follows:

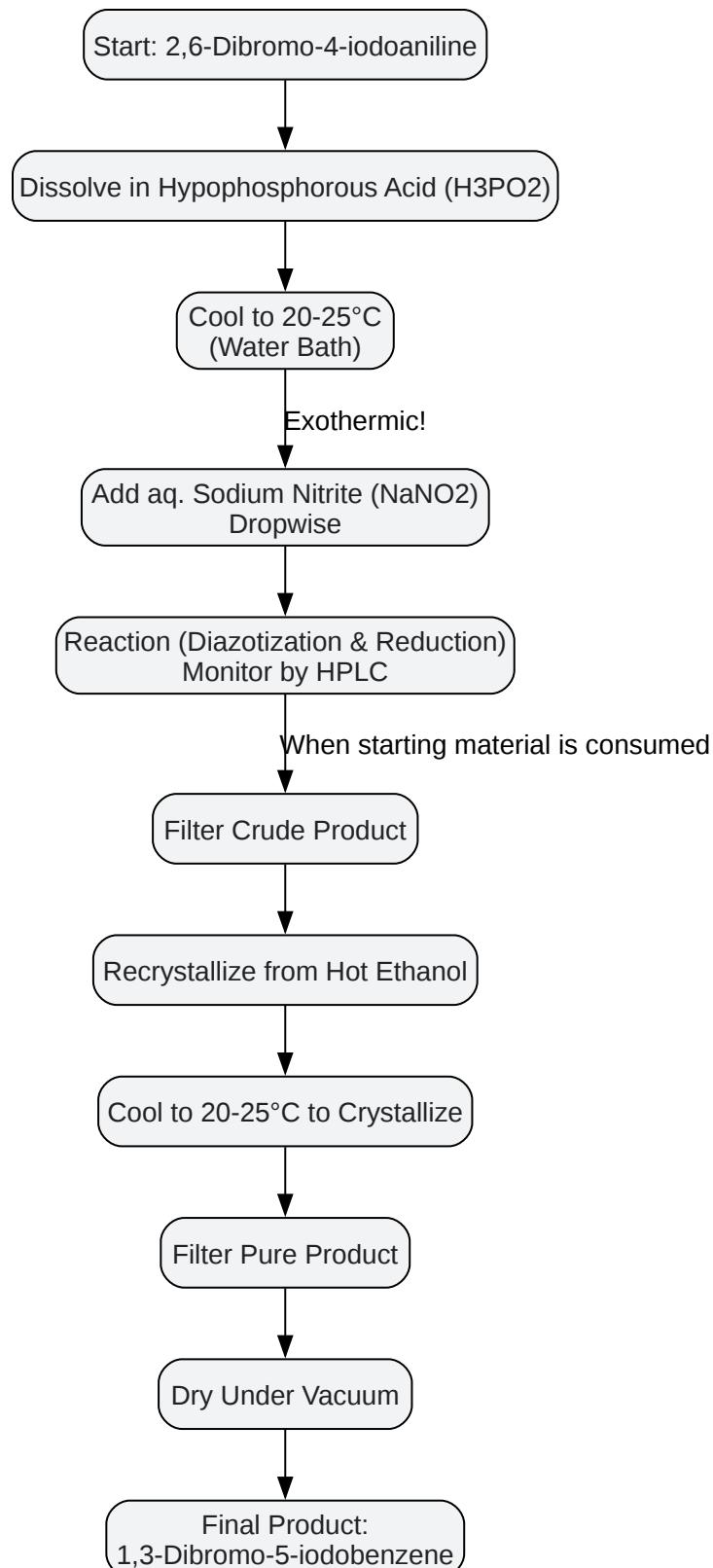
- ^1H NMR: The proton NMR spectrum is expected to be simple due to the molecule's C_{2v} symmetry. Two distinct signals would be anticipated: a triplet for the proton at C2 (between the two bromine atoms) and a doublet for the two equivalent protons at C4 and C6 (adjacent to a bromine and the iodine).
- ^{13}C NMR: The carbon NMR spectrum would show four signals corresponding to the four unique carbon environments (C1/C3, C2, C4/C6, and C5). The carbons attached to the halogens would exhibit chemical shifts influenced by the electronegativity and size of the substituent.
- Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and iodine (^{127}I , monoisotopic). This results in a complex but predictable cluster of peaks for the molecular ion, which is invaluable for confirming the compound's identity.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for aromatic C-H stretching (around $3100\text{-}3000\text{ cm}^{-1}$) and aromatic C=C in-ring stretching (around $1570\text{-}1550\text{ cm}^{-1}$).^[6]

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for subsequent reactions. The most common laboratory synthesis involves a deamination-hydrodehalogenation of a substituted aniline precursor.

Synthetic Workflow: Diazotization-Reduction

The synthesis of **1,3-Dibromo-5-iodobenzene** is efficiently achieved from 2,6-dibromo-4-iodoaniline via a Sandmeyer-type reaction, where the amino group is removed.^{[3][5]} This process involves two key stages: the formation of a diazonium salt followed by its reduction with hypophosphorous acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,3-Dibromo-5-iodobenzene**.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[\[3\]](#)[\[5\]](#)

Materials:

- 2,6-dibromo-4-iodoaniline (188.4 g, ~0.5 mol)
- Hypophosphorous acid (50% solution, 600 g)
- Sodium nitrite (34.5 g)
- Water (60-100 mL)
- Ethanol (for recrystallization, ~700 mL)

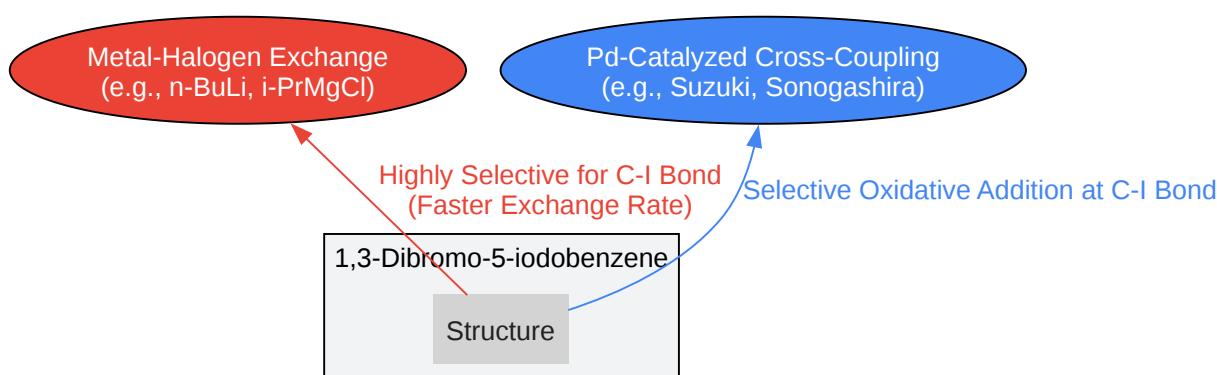
Procedure:

- Reaction Setup: In a suitable reaction vessel, add 2,6-dibromo-4-iodoaniline (188.4 g) and hypophosphorous acid (600 g) at room temperature. Stir the mixture for 10 minutes to ensure uniform dispersion.
- Diazotization: Prepare a solution of sodium nitrite (34.5 g) in water (60 mL). Begin to add the sodium nitrite solution dropwise to the reaction mixture.
- Temperature Control (Causality): The reaction is highly exothermic. It is critical to maintain the internal temperature between 20-25°C using an external water or ice bath.[\[5\]](#) Allowing the temperature to rise significantly can lead to the decomposition of the diazonium salt intermediate and the formation of unwanted side products.
- Reaction Monitoring (Self-Validation): After the addition is complete (typically over ~3 hours), a large amount of white solid will have precipitated. Continue stirring at this temperature for an additional hour. The reaction's completion should be monitored by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.[\[3\]](#)[\[5\]](#)
- Workup and Isolation: Once the reaction is complete, filter the crude product from the reaction mixture.

- Purification (Self-Validation): Place the crude solid into a flask and add anhydrous ethanol (~700 mL). Heat the mixture to reflux (approx. 80°C) until all the solid dissolves.^[5] Allow the solution to cool slowly to room temperature (20-25°C). The pure product will precipitate as white, needle-like crystals.
- Final Steps: Collect the crystals by filtration and dry them under reduced pressure at 60°C. A typical yield is around 75%.^{[3][5]} The purity should be confirmed by HPLC and melting point analysis.

Chemical Reactivity and Key Transformations

The synthetic power of **1,3-Dibromo-5-iodobenzene** lies in the differential reactivity of its C-I and C-Br bonds. The C-I bond is weaker and more polarizable, making it the primary site for reactions like metal-halogen exchange and oxidative addition in cross-coupling.



[Click to download full resolution via product page](#)

Caption: Reactivity sites on **1,3-Dibromo-5-iodobenzene**.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic nucleophile.^[7] When **1,3-Dibromo-5-iodobenzene** is treated with an organolithium reagent like n-butyllithium (n-BuLi), the exchange occurs preferentially at the most reactive site.

- Mechanism & Causality: The rate of lithium-halogen exchange follows the trend I > Br > Cl. [7] This is because the reaction proceeds through an 'ate' complex, and the stability of the leaving group (halide anion) and the polarizability of the C-X bond are key factors. Consequently, reaction with one equivalent of n-BuLi at low temperatures (e.g., -78°C) selectively forms 3,5-dibromophenyllithium. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group exclusively at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a cornerstone of modern synthesis.[8] The first step in the catalytic cycle, oxidative addition, is also highly selective for the C-I bond.[9][10]

- Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester to form a new C-C bond.[8][11] By reacting **1,3-Dibromo-5-iodobenzene** with an arylboronic acid under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst and a base like Na₂CO₃), one can selectively form a 3,5-dibromo-1,1'-biphenyl derivative.[12] The remaining C-Br bonds can then be functionalized in a subsequent, often more forcing, cross-coupling reaction, allowing for the stepwise construction of unsymmetrical poly-aryl systems. This stepwise approach is a key advantage of using polyhalogenated substrates with differential reactivity.[13]

Applications in Research and Drug Development

1,3-Dibromo-5-iodobenzene is not an end product itself but a crucial intermediate. Its value lies in its role as a scaffold for building more complex molecular architectures.

- Synthesis of Poly-substituted Arenes: As described above, the ability to perform sequential, site-selective functionalization makes it an ideal starting material for creating complex substitution patterns on an aromatic ring that would be difficult to achieve through direct electrophilic substitution.
- Pharmaceutical Intermediates: Many pharmacologically active molecules contain highly substituted aromatic cores. Intermediates like **1,3-Dibromo-5-iodobenzene** provide a reliable platform for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

- Materials Science: The synthesis of conjugated polymers, ligands for metal-organic frameworks (MOFs), and organic light-emitting diode (OLED) materials often requires the precise assembly of aryl units. The controlled cross-coupling capabilities of this compound are well-suited for such applications.

Safety and Handling

Proper handling of all chemicals is paramount in a research environment.

- Hazard Identification: **1,3-Dibromo-5-iodobenzene** is classified as a hazardous substance. It causes skin irritation (H315) and serious eye irritation (H319).[\[1\]](#)[\[3\]](#)[\[14\]](#) Some sources also indicate it may cause respiratory irritation (H335).[\[1\]](#)[\[2\]](#) The GHS pictogram is an exclamation mark (GHS07).[\[2\]](#)
- Recommended Precautions:
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[15\]](#)[\[16\]](#)
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Handling: Avoid contact with skin and eyes.[\[15\]](#) Wash hands thoroughly after handling.[\[14\]](#) Prevent dust formation.[\[15\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#)[\[15\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[17\]](#)

Conclusion

1,3-Dibromo-5-iodobenzene is a powerful and strategic building block for advanced organic synthesis. Its key advantage is the predictable, hierarchical reactivity of its carbon-halogen bonds, with the C-I bond serving as the primary site for functionalization via metal-halogen exchange or palladium-catalyzed cross-coupling. This feature grants chemists precise control over the synthesis of complex, regiochemically defined multi-substituted aromatic compounds. A thorough understanding of its properties, synthetic methods, and reactivity profile, combined with stringent safety practices, enables researchers to fully leverage this versatile intermediate.

in the development of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dibromo-5-iodobenzene | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dibromo-5-iodobenzene | 19752-57-9 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,3-DIBROMO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nbino.com [nbino.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. nbino.com [nbino.com]
- 14. echemi.com [echemi.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19752-57-9 Name: 1,3-Dibromo-5-iodobenzene [xixisys.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 1,3-Dibromo-5-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b009818#physical-and-chemical-properties-of-1-3-dibromo-5-iodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com